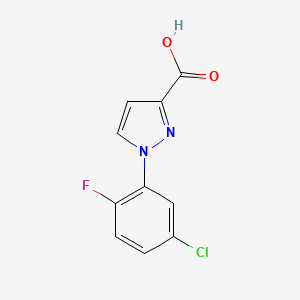
2-((Benzyloxy)methyl)-2-ethylbutane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((Benzyloxy)methyl)-2-ethylbutane-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are known for their reactivity and are widely used in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters. The presence of a benzyloxy group and an ethyl group attached to the butane backbone makes this compound unique in its structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Benzyloxy)methyl)-2-ethylbutane-1-sulfonyl chloride typically involves the reaction of 2-((Benzyloxy)methyl)-2-ethylbutane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
2-((Benzyloxy)methyl)-2-ethylbutane-1-sulfonic acid+SOCl2→2-((Benzyloxy)methyl)-2-ethylbutane-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger quantities of reactants and products. The use of thionyl chloride in excess ensures the complete conversion of the sulfonic acid to the sulfonyl chloride.
Analyse Des Réactions Chimiques
Types of Reactions
2-((Benzyloxy)methyl)-2-ethylbutane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides and sulfonate esters.
Reduction: The compound can be reduced to the corresponding sulfonic acid using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Although less common, the benzyloxy group can undergo oxidation to form benzaldehyde derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane (CH2Cl2) or tetrahydrofuran (THF).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by reduction.
Applications De Recherche Scientifique
2-((Benzyloxy)methyl)-2-ethylbutane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides and sulfonate esters.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 2-((Benzyloxy)methyl)-2-ethylbutane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles to form sulfonamide or sulfonate ester bonds. The benzyloxy group can also participate in reactions, such as oxidation, to form benzaldehyde derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((Benzyloxy)methyl)-2-methylpropane-1-sulfonyl chloride
- 2-((Benzyloxy)methyl)-2-ethylpropane-1-sulfonyl chloride
- 2-((Benzyloxy)methyl)-2-ethylbutane-1-sulfonic acid
Uniqueness
2-((Benzyloxy)methyl)-2-ethylbutane-1-sulfonyl chloride is unique due to the presence of both a benzyloxy group and an ethyl group attached to the butane backbone. This structural feature imparts distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis.
Propriétés
Formule moléculaire |
C14H21ClO3S |
|---|---|
Poids moléculaire |
304.8 g/mol |
Nom IUPAC |
2-ethyl-2-(phenylmethoxymethyl)butane-1-sulfonyl chloride |
InChI |
InChI=1S/C14H21ClO3S/c1-3-14(4-2,12-19(15,16)17)11-18-10-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3 |
Clé InChI |
QXCRGWJMMGFOBP-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)(COCC1=CC=CC=C1)CS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


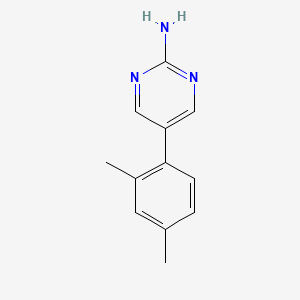
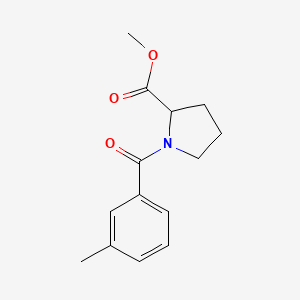
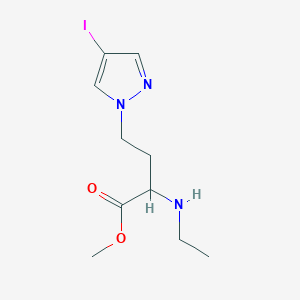
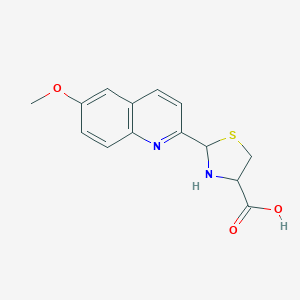
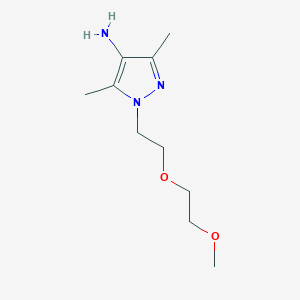
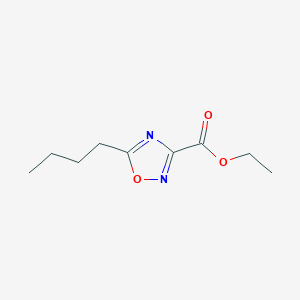
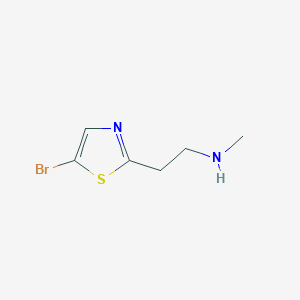
![[3-[[5-Methyl-2-[[3-(4-methylpiperazin-1-yl)-5-methylsulfonyl-phenyl]amino]pyrimidin-4-yl]amino]phenyl]methanol](/img/structure/B13635845.png)




